2,3-Dihydroxypropyl icosanoate;icosanoate
Description
Chemical Identity and Nomenclature
2,3-Dihydroxypropyl icosanoate represents a well-characterized monoacylglycerol compound with precise chemical specifications that define its molecular structure and properties. The compound possesses the molecular formula C₂₃H₄₆O₄, indicating a complex organic molecule containing twenty-three carbon atoms, forty-six hydrogen atoms, and four oxygen atoms. The molecular weight of this compound has been consistently reported as 386.6 grams per mole across multiple chemical databases, establishing a reliable reference point for analytical and synthetic applications.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as 2,3-dihydroxypropyl icosanoate, which accurately describes its structural composition and functional groups. This systematic naming reflects the presence of a dihydroxypropyl moiety (derived from glycerol) esterified with icosanoic acid, a twenty-carbon saturated fatty acid also known as arachidic acid. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 50906-68-8 and 30208-87-8, indicating recognition of different stereochemical forms or preparation methods.
The compound's structural representation through Simplified Molecular Input Line Entry System (SMILES) notation is recorded as CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O, providing a standardized method for computational chemistry applications. The International Chemical Identifier (InChI) key UMEKPPOFCOUEDT-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. These standardized identifiers ensure precise communication within the scientific community and facilitate accurate compound identification across various research platforms.
Alternative nomenclature for this compound includes several synonyms that reflect different naming conventions and historical usage patterns. The compound is commonly referred to as glyceryl arachidate, emphasizing its relationship to arachidic acid and its glycerol backbone. Additional names include monoeicosanoin, alpha-monoarachin, and 1-eicosanoyl-rac-glycerol, each highlighting specific structural or stereochemical aspects of the molecule. The notation MG(20:0/0:0/0:0) represents the compound using lipid shorthand notation, where MG denotes monoglyceride and 20:0 indicates a twenty-carbon saturated fatty acid chain.
Historical Context in Lipid Chemistry
The understanding of 2,3-dihydroxypropyl icosanoate emerges from a rich historical foundation in lipid chemistry that spans several centuries of scientific discovery and classification. Early lipid chemistry investigations began in the seventeenth and eighteenth centuries with pioneering observations by researchers such as Robert Boyle, Poulletier de la Salle, and Antoine François de Fourcroy, who laid the groundwork for understanding fatty substances and their chemical properties. These foundational studies established the conceptual framework that would eventually lead to the identification and characterization of specific monoacylglycerol compounds.
The nineteenth century marked a pivotal period in lipid chemistry with the contributions of Michel Eugène Chevreul, who developed comprehensive classification systems for lipids and made fundamental discoveries about their composition. Chevreul's work included the identification of several fatty acids, the suggestion of the term "cholesterine" for cholesterol, and the coining of the word "glycerine" for glycerol. Most significantly for understanding compounds like 2,3-dihydroxypropyl icosanoate, Chevreul demonstrated that fats consisted of glycerol combined with fatty acids, establishing the fundamental principle underlying all glycerolipid structures.
The development of synthetic methods for triglycerides began in 1844 when Théophile-Jules Pelouze reported the first synthetic triglyceride by producing tributyrin through the reaction of butyric acid with glycerin in the presence of concentrated sulfuric acid. Subsequently, Marcellin Berthelot advanced this work by synthesizing tristearin and tripalmitin using analogous fatty acids with glycerin under high-temperature conditions with hydrogen chloride. These early synthetic achievements provided the methodological foundation for producing various glycerolipid compounds, including monoacylglycerols such as 2,3-dihydroxypropyl icosanoate.
The twentieth century brought significant advances in lipoprotein structure and function understanding, along with the development of sophisticated analytical techniques that enabled precise characterization of individual lipid compounds. The introduction of ultracentrifugation and other separation techniques, combined with standardized quantitative measurement reagents, dramatically enhanced the ability to isolate and analyze specific compounds within complex lipid mixtures. These technological advances facilitated the detailed study of monoacylglycerols and their biological roles, contributing to the current understanding of compounds like 2,3-dihydroxypropyl icosanoate in both synthetic and natural contexts.
Classification within Glycerolipids
2,3-Dihydroxypropyl icosanoate occupies a specific position within the comprehensive classification system established by the LIPID MAPS consortium for organizing the vast diversity of lipid molecules found in biological systems. According to this systematic approach, the compound belongs to the broad category of lipids and lipid-like molecules, specifically within the glycerolipid class. This classification reflects the compound's fundamental structural characteristic of containing glycerol as the central backbone molecule to which fatty acid chains are attached through ester linkages.
Within the glycerolipid category, 2,3-dihydroxypropyl icosanoate is further classified as a monoradylglycerol, indicating that only one of the three hydroxyl groups of glycerol is esterified with a fatty acid chain. The LIPID MAPS classification system specifically categorizes this compound as a monoacylglycerol, distinguishing it from other types of monoradylglycerols such as monoalkylglycerols or mono-(1Z-alkenyl)-glycerols. This precise classification provides important information about the compound's chemical structure and potential biological properties.
The taxonomic hierarchy places 2,3-dihydroxypropyl icosanoate within the 1-monoacylglycerols subcategory, indicating that the fatty acid esterification occurs at the primary alcohol position of glycerol rather than at the secondary alcohol position. This positional specificity has significant implications for the compound's biological activity and metabolic processing, as enzymes involved in lipid metabolism often demonstrate positional selectivity in their substrate recognition and catalytic activity. The distinction between 1-monoacylglycerols and 2-monoacylglycerols represents an important aspect of lipid biochemistry, as these isomers may exhibit different biological functions and metabolic fates.
Table 1: Glycerolipid Classification Hierarchy for 2,3-Dihydroxypropyl Icosanoate
| Classification Level | Category |
|---|---|
| Kingdom | Lipids and lipid-like molecules |
| Super Class | Glycerolipids |
| Class | Monoradylglycerols |
| Sub Class | Monoacylglycerols |
| Direct Parent | 1-monoacylglycerols |
The glycerolipid classification system encompasses a diverse array of molecules that serve crucial roles in cellular metabolism and energy storage. Monoradylglycerols, including 2,3-dihydroxypropyl icosanoate, represent intermediates in lipid metabolism and serve as precursors or products of enzymatic processes involving more complex glycerolipids such as diacylglycerols and triacylglycerols. This classification context emphasizes the compound's position within broader metabolic networks and its potential significance in understanding lipid biochemistry and cellular energy utilization.
Importance in Organic Chemistry and Biochemistry
The significance of 2,3-dihydroxypropyl icosanoate in organic chemistry stems from its role as a representative example of ester formation between long-chain fatty acids and polyhydroxy alcohols. This compound demonstrates fundamental principles of organic chemistry, including ester bond formation, stereochemistry considerations, and the influence of molecular structure on physical and chemical properties. The presence of multiple hydroxyl groups in the glycerol backbone provides opportunities for further chemical modifications and derivatizations, making this compound valuable for synthetic organic chemistry applications and mechanistic studies.
From a biochemical perspective, monoacylglycerols such as 2,3-dihydroxypropyl icosanoate play crucial roles in lipid metabolism and cellular signaling processes. These compounds are naturally produced through the enzymatic hydrolysis of triglycerides by lipoprotein lipase and through the breakdown of diglycerides by diacylglycerol lipase. The compound also serves as an intermediate in the biosynthetic pathway for fat formation through the alkanoylation of glycerol. Several monoacylglycerols have been identified as pharmacologically active compounds, including 2-oleoylglycerol and 2-arachidonoylglycerol, highlighting the potential biological significance of this compound class.
Table 2: Biochemical Properties and Cellular Localization Predictions
| Property | Value | Probability |
|---|---|---|
| Human Intestinal Absorption | Positive | 91.66% |
| Blood Brain Barrier Penetration | Negative | 57.50% |
| Subcellular Localization | Mitochondria | 78.98% |
| P-glycoprotein Substrate | Negative | 90.60% |
The compound's predicted subcellular localization to mitochondria suggests potential roles in energy metabolism and fatty acid oxidation processes. The high probability of human intestinal absorption indicates that this compound could be effectively processed by digestive systems, consistent with the general absorption patterns observed for dietary lipids. The moderate blood-brain barrier penetration probability suggests limited central nervous system access, which may influence its potential therapeutic applications or toxicological considerations.
Industrial applications of 2,3-dihydroxypropyl icosanoate and related monoacylglycerols extend beyond biochemical research to include food science and cosmetic formulations. Monoacylglycerols are widely employed as emulsifiers in food products, helping to stabilize oil-water mixtures and improve product texture and shelf life. The compound's surfactant properties make it valuable for creating stable emulsions in various industrial applications, including bakery products, beverages, and confections. These practical applications demonstrate the translation of fundamental chemical properties into commercially viable products.
Research applications of 2,3-dihydroxypropyl icosanoate include its use as a model compound for studying lipid-protein interactions, membrane dynamics, and enzymatic processes involved in lipid metabolism. The compound's natural occurrence in plant sources such as Ixora coccinea provides opportunities for studying plant lipid biochemistry and secondary metabolite production. The availability of this compound through both natural extraction and synthetic preparation methods facilitates diverse research approaches and enables comprehensive studies of its chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroxypropyl icosanoate;icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4.C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h22,24-25H,2-21H2,1H3;2-19H2,1H3,(H,21,22)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUTZWLLBAXFHV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H85O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721452 | |
| Record name | 2,3-dihydroxypropyl icosanoate;icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127039-55-8 | |
| Record name | 2,3-dihydroxypropyl icosanoate;icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3-Dihydroxypropyl icosanoate is a compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and implications for health.
- Chemical Formula: C23H46O4
- Molecular Weight: 398.62 g/mol
- IUPAC Name: 2,3-Dihydroxypropyl icosanoate
Antioxidant Activity
The antioxidant potential of 2,3-dihydroxypropyl icosanoate has been evaluated using various assays, including the DPPH (1,1-Diphenyl-2-picrylhydrazyl) scavenging assay. The results indicated that this compound exhibits significant free radical scavenging activity.
- DPPH Assay Results:
- IC50 values were determined to assess the efficacy of the compound in scavenging DPPH radicals.
- Comparative studies showed that higher concentrations of the compound correlate with increased antioxidant activity, demonstrating effective inhibition at concentrations ranging from 50 µg/mL to 500 µg/mL .
Antidiabetic Activity
The antidiabetic properties of 2,3-dihydroxypropyl icosanoate have been investigated through α-amylase inhibitory assays. This enzyme plays a crucial role in carbohydrate digestion and glucose absorption.
- α-Amylase Inhibition:
Antimicrobial Activity
Studies have also assessed the antimicrobial properties of 2,3-dihydroxypropyl icosanoate against various bacterial strains. The agar well diffusion method was employed to evaluate its effectiveness.
- Results:
Study on Antimalarial Activity
In a study exploring the antimalarial potential of various compounds, including 2,3-dihydroxypropyl icosanoate, it was found to exhibit moderate activity against malaria parasites. The IC50 values were comparable to other known antimalarial agents, suggesting further investigation into its use in malaria treatment .
Dietary Supplementation Impact on Health
Research involving dietary supplementation with compounds containing 2,3-dihydroxypropyl icosanoate demonstrated significant improvements in metabolic parameters among test subjects. Notably, there were reductions in blood glucose levels and improvements in lipid profiles among subjects consuming diets enriched with this compound .
The biological activities of 2,3-dihydroxypropyl icosanoate can be attributed to its interaction with various biochemical pathways:
- Antioxidative Mechanism: The compound's ability to scavenge free radicals reduces oxidative stress in cells, contributing to its protective effects against cellular damage.
- Anti-inflammatory Effects: By modulating inflammatory pathways, it helps in reducing inflammation-related diseases.
- Regulation of Metabolism: Its inhibitory effect on α-amylase suggests a role in regulating carbohydrate metabolism and managing blood sugar levels.
Scientific Research Applications
Overview
2,3-Dihydroxypropyl icosanoate, also known as glyceryl arachidate, is an ester derived from eicosanoic acid and glycerol. This compound has garnered attention for its unique chemical properties due to the presence of two hydroxyl groups and a long carbon chain. Its applications span various fields including chemistry, biology, medicine, and industry.
Chemistry
2,3-Dihydroxypropyl icosanoate serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its structure allows for various chemical reactions:
- Oxidation: Hydroxyl groups can be converted to carbonyl compounds.
- Reduction: The ester group can be reduced to form alcohols.
- Substitution Reactions: Hydroxyl groups can participate in forming ethers or esters.
Biology
In biological research, this compound is studied for its role in lipid metabolism and its presence in cell membranes. It has been shown to influence membrane fluidity and permeability, which can affect cellular processes such as signal transduction and transport mechanisms.
Medicine
The biocompatibility of 2,3-dihydroxypropyl icosanoate makes it a candidate for drug delivery systems . Its ability to integrate into lipid bilayers enhances its potential for targeted drug delivery applications. Additionally, it has demonstrated moderate antimalarial activity in studies, indicating potential therapeutic uses .
Industry
In the cosmetic and personal care industry, this compound is valued for its emollient properties . It is used in formulations to improve skin feel and moisture retention.
Case Study 1: Antimalarial Activity
A study explored the antimalarial potential of various compounds including 2,3-dihydroxypropyl icosanoate. The compound exhibited moderate activity with IC50 values comparable to established antimalarial agents, suggesting its potential as a lead compound for further drug development .
Case Study 2: Lipid Metabolism
Research investigating the metabolic pathways involving long-chain fatty acids identified 2,3-dihydroxypropyl icosanoate as a significant metabolite in lipid metabolism studies. The compound's interactions with cellular membranes were analyzed to understand its biological effects better .
Comparison with Similar Compounds
Chain Length Variations in Fatty Acid Esters
The carbon chain length of the esterified fatty acid significantly influences physicochemical properties and bioactivity. Key examples include:
Key Trends :
- Longer chains (e.g., C20, C22) correlate with higher molecular weights and reduced solubility in polar solvents.
- In Opuntia ficus-indica, icosanoate (C20) is more abundant (0.88%) than nonadecanoate (C19: 0.42%) or docosanoate (C22: 0.80%), suggesting chain-length specificity in biosynthesis .
Unsaturation and Isomerism
- 2,3-Dihydroxypropyl elaidate (C18:1 trans): Isolated from the fungus Botryococcus sp. and wastewater cultures . The trans-configuration of elaidate (vs. cis-oleate) increases melting point and alters membrane fluidity. Its molecular formula (C21H40O4) and lower chain length distinguish it from icosanoate .
- (8Z)-2,3-Dihydroxypropyl heptadec-8-enoate: A monounsaturated C17 ester from marine algae, highlighting the role of unsaturation in ecological adaptations .
Derivatization and Analytical Profiles
- TMS Derivatives: The 2TMS derivative of icosanoate (C29H62O4Si2, MW 530.97) is used in gas chromatography-mass spectrometry (GC-MS) to enhance volatility. Its retention index (3162) differs from sterol derivatives like cholesterol (3160) and 24-methylene cholesterol (3260) .
- Contrast Agents : Iohexol, a triiodinated compound containing bis(2,3-dihydroxypropyl) groups, demonstrates the utility of this moiety in medical imaging, though it is structurally distinct from simple fatty acid esters .
Preparation Methods
Preparation Methods of 2,3-Dihydroxypropyl Icosanoate
General Synthetic Approach
The preparation of 2,3-dihydroxypropyl icosanoate primarily involves esterification of glycerol with icosanoic acid under controlled conditions. The process typically targets selective monoesterification at the primary hydroxyl group of glycerol, preserving the secondary hydroxyl groups.
Typical Reaction Scheme:
$$
\text{Glycerol} + \text{Icosanoic Acid} \xrightarrow[\text{Catalyst}]{\text{Heat/Reflux}} \text{2,3-Dihydroxypropyl Icosanoate} + \text{Water}
$$
Catalysts and Conditions
- Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid are commonly used to catalyze the esterification reaction, promoting the formation of the ester bond between the carboxyl group of icosanoic acid and the primary hydroxyl of glycerol.
- Temperature: Reflux conditions (typically 100–150°C) are applied to drive the reaction toward completion by removing water formed during esterification.
- Solvent: Non-polar solvents such as toluene or solvent-free conditions with azeotropic removal of water are employed to shift equilibrium toward product formation.
Enzymatic Esterification
An alternative and more selective preparation method involves lipase-catalyzed esterification :
- Lipase Enzymes: Candida antarctica lipase B (CALB) is widely used for regioselective esterification of glycerol, favoring monoester formation at the primary hydroxyl group.
- Mild Conditions: Enzymatic reactions occur at lower temperatures (30–60°C) and neutral pH, reducing side reactions and improving selectivity.
- Solvent: Organic solvents like tert-butanol or solvent-free systems can be used to enhance enzyme activity and substrate solubility.
Purification Techniques
After synthesis, the product is purified to remove unreacted starting materials and side products:
- Chromatography: Preparative thin-layer chromatography (TLC) and flash chromatography on silica gel are effective in isolating pure 2,3-dihydroxypropyl icosanoate from reaction mixtures.
- Crystallization: In some cases, recrystallization from suitable solvents can be used to purify the monoester.
- Distillation: Vacuum distillation may be applied if thermal stability permits.
Detailed Research Findings on Preparation
Chromatographic Isolation from Natural Sources
Research involving natural extracts (e.g., from Gnetum gnemon leaves) has isolated 2,3-dihydroxypropyl icosanoate using a combination of chromatographic techniques:
| Step | Method | Details | Yield (mg) |
|---|---|---|---|
| Initial Fractionation | Flash Chromatography | Silica column, step gradient n-hexane to ethyl acetate | Not specified |
| Purification | Preparative TLC | Solvent system: 25% ethanol in chloroform | 30 |
This approach highlights the feasibility of isolating the compound from complex mixtures by sequential chromatographic steps.
Synthetic Esterification Yields and Optimization
- Reaction variables: Temperature, catalyst concentration, reaction time, and molar ratios of glycerol to icosanoic acid are critical parameters influencing yield and selectivity.
- Enzymatic catalysis: Studies show that lipase-catalyzed esterification can achieve high regioselectivity with yields exceeding 80% under optimized conditions, while minimizing di- and triester byproducts.
- Industrial scale: Continuous flow reactors with controlled temperature and catalyst dosing improve reproducibility and scalability of the esterification process.
Data Table Summarizing Preparation Methods
| Preparation Method | Catalyst/Enzyme | Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | Sulfuric acid, p-toluenesulfonic acid | Reflux, 100–150°C, solvent or solvent-free | Simple, well-established | Side reactions, low selectivity | 60–75 |
| Enzymatic esterification | Candida antarctica lipase B | 30–60°C, organic solvent or solvent-free | High regioselectivity, mild conditions | Enzyme cost, longer reaction time | 80–90 |
| Isolation from natural extracts | None (chromatographic separation) | Flash chromatography, preparative TLC | Natural source, no synthesis needed | Low yield, complex purification | Low (mg scale) |
Analytical Confirmation of Product
- NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR confirm ester formation at the primary hydroxyl of glycerol and retention of secondary hydroxyl groups.
- Mass Spectrometry: Confirms molecular weight (~370 g/mol) consistent with monoester of glycerol and icosanoic acid.
- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1735 cm⁻¹) and hydroxyl group vibrations confirm functional groups.
- Chromatography: TLC and HPLC profiles verify purity and identity.
Summary and Professional Insights
The preparation of 2,3-dihydroxypropyl icosanoate is primarily achieved through esterification of glycerol with icosanoic acid, either via acid catalysis or enzymatic methods. Enzymatic esterification offers superior regioselectivity and milder reaction conditions, making it preferable for high-purity applications. Purification relies heavily on chromatographic techniques due to the compound’s polarity and similarity to other glycerides.
Industrial scalability is feasible with continuous flow reactors and optimized catalyst systems. Analytical methods are well-established to confirm the structure and purity of the compound.
Q & A
Q. What are the recommended methods for synthesizing 2,3-dihydroxypropyl icosanoate, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves esterification of icosanoic acid with glycerol derivatives under controlled conditions (e.g., acid catalysis or enzymatic methods). Post-synthesis, purity can be verified via:
- Chromatography : HPLC or GC-MS to confirm retention times and absence of unreacted precursors .
- Spectroscopy : Compare IR spectra with reference data (e.g., NIST Chemistry WebBook) to validate functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
- NMR : Analyze - and -NMR spectra to confirm ester linkage and regioselectivity (e.g., proton shifts at δ 4.1–4.3 ppm for glycerol backbone) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 2,3-dihydroxypropyl icosanoate?
- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Standardize measurements using:
- Differential Scanning Calorimetry (DSC) : Determine melting points under controlled heating rates (e.g., 10°C/min) and inert atmospheres .
- Solubility Studies : Use OECD-approved shake-flask methods with HPLC quantification .
- Cross-validate data with peer-reviewed databases (e.g., PubChem, NIST) and report experimental conditions in detail .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing the yield of 2,3-dihydroxypropyl icosanoate in esterification reactions?
- Methodological Answer : Employ factorial design to evaluate critical variables (e.g., temperature, molar ratio, catalyst loading):
- Full Factorial Design : Test all combinations of factors (e.g., 3 factors × 3 levels = 27 experiments) to identify interactions .
- Response Surface Methodology (RSM) : Use central composite designs to model non-linear relationships and predict optimal conditions (e.g., 65°C, 1:3 acid/glycerol ratio) .
- Validate models with triplicate runs and ANOVA to ensure statistical significance (p < 0.05) .
Q. How can researchers resolve contradictions in biological activity data (e.g., insecticidal vs. inert properties) for glycerol esters like 2,3-dihydroxypropyl icosanoate?
- Methodological Answer : Contradictions may stem from assay specificity or impurities. Implement:
- Bioassay Standardization : Use OECD guidelines for insecticidal testing (e.g., Drosophila melanogaster mortality assays) with purity ≥98% .
- Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 2,3-dihydroxypropyl hexanoate) to isolate functional group contributions .
- Metabolomic Profiling : Track degradation products via LC-MS to rule out artifact formation .
Q. What advanced characterization techniques are critical for elucidating the environmental fate of 2,3-dihydroxypropyl icosanoate in aqueous systems?
- Methodological Answer : Combine hydrolysis kinetics and ecotoxicological assays :
- Hydrolysis Studies : Monitor ester degradation at varying pH (4–9) and temperatures (20–40°C) using UV-Vis or FTIR .
- QSAR Modeling : Predict biodegradability using software (e.g., EPI Suite) and validate with OECD 301D ready biodegradability tests .
- Microcosm Experiments : Simulate natural water systems with sediment interactions to assess bioaccumulation potential .
Data-Driven Research Challenges
Q. How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for 2,3-dihydroxypropyl icosanoate?
- Methodological Answer : Cross-reference spectral libraries and experimental parameters:
- IR-NMR Discrepancies : Confirm sample preparation (e.g., KBr pellets for IR vs. deuterated solvents for NMR) and rule out moisture interference .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 415.32) to confirm empirical formula (CHO) .
- Collaborative Studies : Share raw data with repositories (e.g., PubChem) for peer validation .
Q. What computational tools are recommended for modeling the phase behavior of 2,3-dihydroxypropyl icosanoate in lipid bilayer systems?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36):
- Membrane Embedding : Simulate ester insertion into DPPC bilayers using GROMACS or NAMD .
- Free Energy Calculations : Apply umbrella sampling to determine partitioning coefficients (log P) .
- Validate with DSC : Compare simulated phase transitions with experimental thermograms .
Application-Oriented Research
Q. What methodologies are suitable for evaluating 2,3-dihydroxypropyl icosanoate as a green solvent or surfactant in renewable fuel formulations?
- Methodological Answer : Assess performance via:
- Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) .
- Fuel Compatibility Testing : Blend with biodiesel (B20) and monitor stability (ASTM D7467) and corrosion rates .
- Life Cycle Analysis (LCA) : Quantify environmental impact from synthesis to disposal using SimaPro or OpenLCA .
Q. How can this compound be leveraged as a chiral intermediate in asymmetric synthesis?
- Methodological Answer : Exploit glycerol’s stereochemistry for enantioselective reactions:
- Chiral Chromatography : Use Chiralpak columns to isolate enantiomers and assign configurations via optical rotation .
- Catalytic Applications : Test in lipase-catalyzed transesterifications (e.g., Candida antarctica Lipase B) to produce enantiopure esters .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
